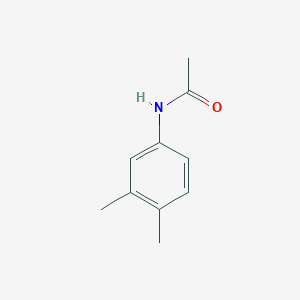
N-(3,4-Dimethylphenyl)acetamide
Cat. No. B181777
Key on ui cas rn:
2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05587263
Procedure details


In a 2-liter three-neck flask were placed 120 g of 3,4-dimethylacetanilide synthesized in Example 1 (1), 253 g of unpurified 4-bromo-o-xylene (purity about 70%, containing about 30% 3-bromo-o-xylene), 122 g of anhydrous potassium carbonate and 2 g of copper sulfate pentahydrate, and after carrying out the reaction for 60 hours at 200° C. under a nitrogen gas stream, the reaction mixture was cooled to room temperature. To the reaction mixture was added a solution obtained by dissolving 120 g of potassium hydroxide in 600 ml of ethanol, and the mixture was refluxed for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature, and then, inorganic salts were removed by filtration, and the solvent was distilled off from the filtrate under reduced pressure. The remaining filtrate was recrystallized from methanol under reduced pressure (about 155° C/0.2 mmHg) to provide 117 g of 3,3',4,4'-tetramethyldiphenylamine. (Melting point 80° to 82° C., colorless crystals)






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].Br[C:14]1[CH:15]=[C:16]([CH3:21])[C:17](C)=[CH:18]C=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:15][C:16]([CH3:21])=[C:17]([CH3:18])[CH:11]=2)=[CH:4][C:3]=1[CH3:12] |f:2.3.4,5.6,8.9.10.11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)NC(=O)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
253 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=CC1)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 2-liter three-neck flask were placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 60 hours at 200° C. under a nitrogen gas stream
|
|
Duration
|
60 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
inorganic salts were removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining filtrate was recrystallized from methanol under reduced pressure (about 155° C/0.2 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 117 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
